1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride
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Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, with a carbonyl fluoride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride typically involves the generation of fluorine-containing carbenes or carbenoids, which then react with multiple bonds to form the cyclopropane ring . One common method involves the use of trifluoromethyl-activated 1,3-enynes undergoing cyclopropanation reactions with sulfur ylides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalytic processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups such as alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl fluoride group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Comparison: 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds like 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and its methyl ester. These structural differences can influence the compound’s chemical behavior, making it suitable for specific applications .
Properties
CAS No. |
277756-43-1 |
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Molecular Formula |
C5H4F4O |
Molecular Weight |
156.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H4F4O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 |
InChI Key |
CQMGEYIXHULMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)F)C(F)(F)F |
Origin of Product |
United States |
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